4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYASNJAXWLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682169 | |
| Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-99-5 | |
| Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Williamson ether synthesis is a classical method for ether formation, involving the reaction of an alkoxide ion with an alkyl halide. For 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran, this approach entails:
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Preparation of 4-(Bromomethyl)tetrahydro-2H-pyran : The pyran ring is functionalized at the 4-position with a bromomethyl group.
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Deprotonation of 3-(Trifluoromethyl)phenol : The phenol is activated using a strong base (e.g., NaOH or KOH) to generate a phenoxide ion.
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Coupling Reaction : The phenoxide attacks the electrophilic bromomethyl group, yielding the target ether.
Mechanism:
Optimization and Challenges
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Base Selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous THF or DMF ensures efficient phenoxide formation.
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Temperature : Reactions typically proceed at 60–80°C to overcome steric hindrance from the trifluoromethyl group.
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Yield : Reported yields for analogous Williamson ether syntheses range from 65% to 85%, depending on solvent polarity and halide reactivity.
Mitsunobu Reaction for Ether Formation
Methodology
The Mitsunobu reaction enables ether synthesis between alcohols and phenols under mild conditions, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). For this compound:
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Substrates : Tetrahydro-2H-pyran-4-methanol and 3-(trifluoromethyl)phenol.
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Reagents : DEAD and PPh₃ in THF or DCM.
Mechanism:
Advantages and Limitations
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Yield : Mitsunobu reactions often achieve >80% yield due to their tolerance for steric bulk.
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Cost : High reagent costs and purification challenges (triphenylphosphine oxide removal) limit scalability.
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Stereochemistry : The reaction preserves the configuration of chiral centers, making it suitable for enantioselective syntheses.
Cyclization of Linear Precursors
Retrosynthetic Approach
A linear precursor containing the phenoxy moiety and pyran ring components can undergo cyclization. For example:
Reaction Scheme:
Key Considerations
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Solvent Effects : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction homogeneity.
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Byproduct Formation : Competitive elimination pathways necessitate precise temperature control.
Comparative Analysis of Methods
| Method | Yield | Conditions | Cost | Scalability |
|---|---|---|---|---|
| Williamson Ether | 65–85% | 60–80°C, anhydrous | Low | High |
| Mitsunobu Reaction | 75–90% | Room temperature | High | Moderate |
| Cyclization | 70–80% | –10°C to 0°C | Moderate | High |
Chemical Reactions Analysis
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The table below summarizes key structural analogs of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran, highlighting substituent types, positions, and synthesis methods:
Key Observations :
- Substituent Electronic Effects : The CF₃ group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group in 4-(4-Methoxyphenyl)tetrahydro-2H-pyran . This difference influences reactivity and solubility; CF₃ groups typically enhance oxidative stability but reduce polarity.
- Positional Isomerism: Substitution at the 4-position of the pyran ring (as in the target compound) versus the 2-position (e.g., Tetrahydro-2-(4-methylphenoxy)-2H-pyran ) alters steric and electronic environments. For example, 4-substituted pyrans may exhibit distinct conformational flexibility, affecting binding interactions in biological systems.
- Synthetic Approaches: The target compound’s synthesis might parallel methods like Kumada coupling (used for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran ) or photochemical EBX coupling (for 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran ). However, the presence of a phenoxy group may necessitate specialized protecting strategies.
Spectroscopic and Physical Properties
- NMR Data : For analogs like compound 72 (from ), ¹H NMR shows characteristic shifts for allyl (δ 5.1–5.3 ppm) and methoxy (δ 3.7 ppm) groups . In contrast, the CF₃ group in the target compound would likely produce a distinct ¹⁹F NMR signal near δ -60 ppm, with deshielded aromatic protons due to electron withdrawal.
- Solubility: Analogs such as 2-(pent-4-ynyloxy)tetrahydro-2H-pyran are soluble in ethanol, ethers, and chlorinated solvents . The target compound’s CF₃ group may reduce water solubility compared to methoxy-substituted derivatives.
Biological Activity
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique tetrahydropyran ring structure, which is substituted with a trifluoromethylphenoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activity and applications in drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C12H12F3O
- Molecular Weight : Approximately 246.23 g/mol
- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess such activity.
- Anti-inflammatory Effects : Given the role of trifluoromethyl groups in modulating inflammatory pathways, this compound may have potential in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate that derivatives of tetrahydropyran compounds can exhibit cytotoxic effects against various cancer cell lines.
The precise mechanism of action for this compound remains unclear due to a lack of direct studies. However, it is likely that:
- The trifluoromethyl group enhances binding affinity to target proteins or receptors.
- The tetrahydropyran ring may facilitate interactions with cellular membranes or enzymes involved in metabolic pathways.
Research Findings and Case Studies
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Synthesis and Evaluation :
- A study highlighted the synthesis of various tetrahydropyran derivatives and their evaluation for biological activities, indicating that modifications can lead to enhanced efficacy against specific targets .
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Comparative Analysis :
- A comparative analysis of structurally similar compounds revealed that variations in substituents significantly affect biological activity, emphasizing the importance of the trifluoromethylphenoxy group in this compound .
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Potential Applications :
- Due to its structural uniqueness, this compound is being explored as a lead candidate for drug development, particularly in areas targeting inflammation and microbial infections .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Reported Biological Activity |
|---|---|---|---|
| This compound | C12H12F3O | Tetrahydropyran ring with trifluoromethyl substitution | Antimicrobial, anti-inflammatory (hypothetical) |
| 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran | C13H14F3O | Methylene bridge instead of tetrahydropyran ring | Antimicrobial activity reported |
| N-hydroxy-4-{4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran | C19H18F3N2O4S | Additional functional groups enhancing activity | Anticancer properties suggested |
Safety and Handling
Due to the presence of fluorinated groups, it is advised to handle this compound with caution. Potential hazards associated with fluorinated compounds include corrosiveness and environmental concerns. Always refer to safety data sheets (SDS) for handling guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
